

# Head-to-Head Clinical Trial of Diosmin versus Placebo in Chronic Venous Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Diosmin**

Cat. No.: **B1670713**

[Get Quote](#)

This comparison guide provides a detailed analysis of a head-to-head clinical trial evaluating the efficacy and safety of **diosmin** compared to a placebo in patients with Chronic Venous Disease (CVD). The data and methodologies presented are intended for researchers, scientists, and drug development professionals.

## Data Presentation

The following tables summarize the quantitative data from a randomized, double-blind, placebo-controlled, multicenter clinical study investigating the effects of a bioavailable **diosmin** formulation (usmin® Plus) over an 8-week period.[1]

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic            | Diosmin Group (n=36) | Placebo Group (n=36) |
|---------------------------|----------------------|----------------------|
| Age (years)               | 45.8 ± 10.2          | 47.1 ± 9.8           |
| Gender (Female/Male)      | 28/8                 | 29/7                 |
| Weight (kg)               | 72.5 ± 12.3          | 74.1 ± 11.9          |
| Height (cm)               | 168.3 ± 8.1          | 169.2 ± 7.5          |
| BMI ( kg/m <sup>2</sup> ) | 25.6 ± 3.4           | 25.9 ± 3.1           |

Table 2: Efficacy of **Diosmin** vs. Placebo in Chronic Venous Disease

| Parameter                             | Diosmin Group           | Placebo Group              | p-value |
|---------------------------------------|-------------------------|----------------------------|---------|
| Leg Circumference (cm)                |                         |                            |         |
| Baseline                              | $38.4 \pm 4.5$          | $38.9 \pm 4.1$             | NS      |
| Week 4                                | $37.9 \pm 4.3$          | $38.8 \pm 4.0$             | < 0.001 |
| Week 8                                | $37.5 \pm 4.2$          | $38.7 \pm 3.9$             | < 0.001 |
| Pain Visual Analogue Scale (VAS)      |                         |                            |         |
| Baseline                              | $6.8 \pm 1.5$           | $6.7 \pm 1.6$              | NS      |
| Week 4                                | $4.2 \pm 1.8$           | $5.8 \pm 1.7$              | < 0.05  |
| Week 8                                | $2.9 \pm 1.9$           | $5.1 \pm 1.9$              | < 0.05  |
| Global Index Score (GIS)              |                         |                            |         |
| Week 8                                | Significant Improvement | No Significant Improvement | < 0.001 |
| Venous Clinical Severity Score (VCSS) |                         |                            |         |
| Baseline                              | $8.2 \pm 2.1$           | $8.1 \pm 2.0$              | NS      |
| Week 4                                | $6.1 \pm 1.9$           | $7.5 \pm 1.8$              | < 0.01  |
| Week 8                                | $4.5 \pm 1.7$           | $7.1 \pm 1.7$              | < 0.001 |

NS: Not Significant

## Experimental Protocols

The clinical trial was a randomized, double-blind, placebo-controlled, multicenter study.[\[1\]](#)

Inclusion Criteria:

- Male and female patients aged  $\geq 18$  and  $\leq 60$  years.[[1](#)]
- Diagnosed with Chronic Venous Disease (CVD) with a Clinical-Etiology-Anatomy-Pathophysiology (CEAP) classification of C2 to C4.[[1](#)]
- Patients presenting with painful venous symptomatology in the lower limbs for at least 15 days.[[2](#)]
- Pain intensity of  $\geq 30$  mm on a 100 mm Visual Analogue Scale (VAS).[[2](#)]

#### Exclusion Criteria:

- Patients with other vascular diseases, diabetes, or blood disorders.[[1](#)]
- Lower limb edema of cardiac, renal, or hepatic origin.[[1](#)]
- Concomitant use of other treatments for CVD.[[3](#)]

#### Treatment:

- Active Group: Received a 450 mg tablet of a bioavailable **diosmin** formulation ( $\mu$ smin® Plus) once daily for 8 weeks.[[1](#)]
- Placebo Group: Received a matching placebo tablet once daily for 8 weeks.[[1](#)]

#### Efficacy Assessments:

- Leg Circumference: Measured at the ankle and calf at baseline, week 4, and week 8.[[1](#)]
- Pain: Assessed using a 100 mm Visual Analogue Scale (VAS) at baseline, week 4, and week 8.[[1](#)]
- Global Index Score (GIS): Calculated from the Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ-20) at week 8 to evaluate the overall impact on quality of life.[[1](#)][[3](#)]
- Venous Clinical Severity Score (VCSS): A clinician-rated scale to assess the severity of CVD at baseline, week 4, and week 8.[[1](#)]

Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the changes from baseline between the **diosmin** and placebo groups. A p-value of less than 0.05 was considered statistically significant.[\[1\]](#)

## Mandatory Visualization

### Signaling Pathways



[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

## Experimental Workflow

[Click to download full resolution via product page](#)

## Mechanism of Action

**Diosmin** exerts its therapeutic effects through multiple mechanisms:

- Enhances Venous Tone: **Diosmin** increases venous tone by prolonging the activity of norepinephrine on the vein wall.[4][5] This leads to venous constriction, reducing venous capacitance and stasis.
- Improves Lymphatic Drainage: It increases the frequency and intensity of lymphatic contractions, which helps to reduce edema.[5]
- Anti-inflammatory Effects: **Diosmin** inhibits the expression of inflammatory mediators such as prostaglandins and cytokines like TNF- $\alpha$  and IL-6.[4][6] This anti-inflammatory action is partly mediated through the inhibition of the NF- $\kappa$ B signaling pathway.[7][8][9][10]
- Antioxidant Properties: It acts as a free radical scavenger, protecting endothelial cells from oxidative damage.[4]
- PI3K/Akt Pathway Activation: **Diosmin** has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and inhibition of apoptosis.[11][12][13]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy of a Low-Dose Diosmin Therapy on Improving Symptoms and Quality of Life in Patients with Chronic Venous Disease: Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Diosmin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]

- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Diosmin alleviates ulcerative colitis in mice by increasing *Akkermansia muciniphila* abundance, improving intestinal barrier function, and modulating the NF- $\kappa$ B and Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diosmin Modulates the NF- $\kappa$ B Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diosmin ameliorates inflammation, apoptosis and activates PI3K/AKT pathway in Alzheimer's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosmin mitigates high glucose-induced endoplasmic reticulum stress through PI3K/AKT pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diosmin Promotes Myogenesis via Activating the Akt/FOXO1 Pathway to Facilitate the Proliferation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Clinical Trial of Diosmin versus Placebo in Chronic Venous Disease]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670713#head-to-head-clinical-trial-of-diosmin-and-a-placebo-control>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)